(S)-Bupropion L-Tartaric Acid Salt
Description
Properties
Molecular Formula |
C₁₇H₂₄ClNO₇ |
|---|---|
Molecular Weight |
389.83 |
Synonyms |
(2S)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone L-Tartaric Acid Salt; |
Origin of Product |
United States |
Synthetic Approaches to Bupropion and Its Chiral Intermediates
Racemic Synthesis Methodologies for Bupropion (B1668061) Precursors
The foundational synthesis of bupropion is typically achieved through a racemic pathway, yielding a mixture of both (S)- and (R)-enantiomers. A common and efficient method involves a one-pot synthesis that can be completed in a relatively short time, making it suitable for large-scale production. acs.org
The process generally starts with m-chloropropiophenone. acs.orgyoutube.com This starting material undergoes an α-bromination reaction, where bromine is added to the position alpha to the ketone. youtube.com This step forms the intermediate 2-bromo-3'-chloropropiophenone (B15139). youtube.com Following the bromination, an SN2 displacement reaction is carried out. tert-Butylamine is introduced, which displaces the bromine atom to form racemic bupropion. youtube.com The final product is often precipitated as a hydrochloride salt by adding concentrated HCl to an ether solution of the free base. acs.org This entire sequence can provide high-purity racemic bupropion hydrochloride in yields reported to be between 75-85%. acs.org
Key Reaction Steps in Racemic Bupropion Synthesis:
α-Bromination: m-chloropropiophenone is reacted with bromine in a solvent like dichloromethane. acs.orgyoutube.com
SN2 Amination: The resulting 2-bromo-3'-chloropropiophenone is treated with tert-butylamine. youtube.com
Salt Formation: The final racemic bupropion free base is converted to its hydrochloride salt. acs.org
Enantioselective Synthesis Strategies for Bupropion
While racemic synthesis followed by resolution is a common route, direct enantioselective methods aim to produce the desired (S)-enantiomer with greater efficiency by avoiding the need to separate a 50/50 mixture. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.
Asymmetric Catalysis in Bupropion Synthesis
Asymmetric catalysis introduces a chiral catalyst to a reaction to stereoselectively produce one enantiomer over the other. In the context of bupropion synthesis, this could involve the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol, which is then converted to bupropion. Another potential route is the asymmetric amination of a suitable precursor. While this is a powerful tool in modern organic synthesis, specific examples of asymmetric catalysis being the primary industrial route for (S)-bupropion are not as widely documented in public literature as resolution methods. However, research into the synthesis of hydroxybupropion (B195616) analogues has employed Sharpless asymmetric dihydroxylation (AD-mix-β) to establish stereocenters, demonstrating the applicability of asymmetric catalysis in creating related chiral structures. nih.gov
Chiral Auxiliary Approaches in Bupropion Synthesis
Chiral auxiliary-based synthesis is another established method for producing enantiomerically enriched compounds. mdpi.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The presence of the auxiliary directs subsequent reactions to occur stereoselectively, creating the desired stereocenter in the product. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically pure product.
For example, the synthesis of related pharmaceutical compounds has utilized Evans oxazolidinone as a chiral auxiliary to install the required stereochemistry. mdpi.com In the synthesis of hydroxybupropion analogues, (R)-(+)-lactate has been used as a starting chiral pool material, which guides the formation of the desired stereoisomer. nih.gov Though not a classic auxiliary that is attached and removed, using a chiral starting material achieves a similar goal of directing the stereochemical outcome. Another example in drug synthesis involves using a chiral sulfinamide fragment as an auxiliary to create a chiral center on an indene (B144670) derivative. mdpi.com
Formation of Diastereomeric Salts with L-Tartaric Acid
The most established method for obtaining enantiomerically pure (S)-bupropion is through the resolution of a racemic mixture. This is achieved by reacting the racemic bupropion base with a single enantiomer of a chiral acid, in this case, L-tartaric acid.
Chemical Principles of Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation is a classical and effective technique for separating enantiomers. libretexts.org Enantiomers, having identical physical properties (e.g., solubility, melting point), cannot be separated by standard physical methods like crystallization. oup.com However, when a racemic mixture of a base, such as bupropion ((R)- and (S)-bupropion), is reacted with an enantiomerically pure chiral acid like L-tartaric acid, two diastereomeric salts are formed: ((S)-Bupropion)-(L-Tartrate) and ((R)-Bupropion)-(L-Tartrate).
Diastereomers are stereoisomers that are not mirror images of each other, and crucially, they have different physical properties. oup.com This difference in properties, particularly solubility, is the key to their separation. The interaction between (S)-bupropion and L-tartaric acid is sterically different from the interaction between (R)-bupropion and L-tartaric acid. This leads to one of the diastereomeric salts being less soluble in a given solvent system. Through a process called fractional crystallization, the less soluble diastereomer will crystallize out of the solution first, allowing it to be isolated in solid form. The more soluble diastereomer remains in the solution. Once the solid diastereomeric salt is isolated, the pure (S)-bupropion enantiomer can be recovered by treating the salt with a base to neutralize the tartaric acid.
Optimization of Salt Formation Conditions for (S)-Bupropion L-Tartaric Acid Salt
The success of a diastereomeric resolution depends heavily on optimizing the conditions of the salt formation and crystallization process to maximize both the yield and the enantiomeric purity of the desired salt. Key parameters that are manipulated include the choice of solvent, temperature, and the stoichiometry of the resolving agent.
The (S)-enantiomer of bupropion preferentially interacts with L-tartaric acid, forming a less soluble diastereomeric salt that can be effectively isolated through crystallization. L-tartaric acid is a preferred resolving agent due to its ready availability and its ability to form stable, crystalline salts with amines like bupropion.
The choice of solvent is critical. Often, mixtures of solvents, such as alcohol-water mixtures, are used to fine-tune the solubility difference between the two diastereomeric salts. researchgate.net The molar ratio of L-tartaric acid to racemic bupropion is another important variable, with typical ratios ranging from 0.01:1 to 5:1, which must be optimized to achieve the best balance of yield and purity for the (S)-bupropion L-tartaric acid salt. Temperature control during crystallization also plays a vital role; controlled cooling rates can improve the selectivity and quality of the crystals formed. researchgate.net
| Parameter | Description | Typical Range/Value | Rationale |
| Resolving Agent | The chiral acid used to form diastereomeric salts. | L-Tartaric Acid | Readily available, forms stable crystalline salts with bupropion. |
| Solvent System | The liquid medium for salt formation and crystallization. | Alcohol-water mixtures | Allows for fine-tuning of the differential solubility between the two diastereomeric salts. researchgate.net |
| Molar Ratio | Ratio of L-tartaric acid to racemic bupropion. | 0.01:1 to 5:1 | Optimized to maximize the yield and purity of the desired (S)-enantiomer salt. |
| Temperature | Controlled temperature profile during crystallization. | Variable (process-specific) | Affects solubility and crystal growth, influencing the efficiency of the separation. researchgate.net |
Advanced Chiral Resolution and Enantioseparation Methodologies
Chromatographic Techniques for Enantioseparation of Bupropion (B1668061) and its Metabolites
Chromatographic methods are powerful tools for separating the enantiomers of bupropion and its related substances. nih.gov These techniques are essential for determining the enantiomeric purity of pharmaceutical formulations. nih.gov
High-Performance Liquid Chromatography (HPLC) for (S)-Bupropion Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of drugs. nih.gov For bupropion, various chiral stationary phases (CSPs) have been successfully employed to resolve its enantiomers. These include CSPs based on derivatized cyclofructans, macrocyclic glycopeptides like teicoplanin, and immobilized amylose (B160209) derivatives. nih.gov
One study demonstrated baseline enantioseparation on a LarihcShell CF6-RN column, which is based on a derivatized cyclofructan, using a polar organic mobile phase. nih.gov The optimization of this separation involved investigating the effects of mobile phase composition, including the type and content of major components and additives, as well as column temperature. nih.gov These factors significantly influence retention, selectivity, and resolution. nih.gov The interactions driving the chiral recognition on this type of column are believed to be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects. nih.gov
Furthermore, stereoselective LC-UV and LC-MS/MS analytical methods have been developed for bupropion and its metabolites using various chiral columns, including those based on ovomucoid, cyclobond I 2000, cellulose, and α1-acid glycoprotein (B1211001). nih.gov For instance, a stereoselective LC-MS/MS assay was developed to quantify the enantiomers of bupropion and its principal metabolites—hydroxybupropion (B195616), erythrohydrobupropion, and threohydrobupropion—in human plasma. nih.gov This method utilized an α1-acid glycoprotein chiral column and was capable of resolving the enantiomers of all these compounds, which is a significant advancement over previous methods that were either achiral or only analyzed bupropion and hydroxybupropion stereoselectively. nih.gov
| Parameter | Value | Reference |
| Linearity Range | 10-125 µg/ml for each enantiomer | nih.gov |
| Limit of Detection (LOD) | 0.1 µg/ml for both enantiomers | nih.gov |
| Limit of Quantification (LOQ) | 0.3 µg/ml for both enantiomers | nih.gov |
| Chiral Column | LarihcShell CF6-RN (derivatized cyclofructan 6) | nih.gov |
| Elution Mode | Polar organic | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) for Enantiomer Separation, including Design of Experiment (DoE) Optimization
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple and efficient alternative for the chiral separation of bupropion and its active metabolite, hydroxybupropion. nih.gov A notable development in this area is the use of a Design of Experiment (DoE) approach, specifically a Box-Behnken design, to optimize the separation conditions, moving beyond traditional trial-and-error methods. nih.gov
In one such optimized HPTLC method, the chiral selector, L-(+)-tartaric acid, was impregnated into the stationary phase, and also included in the mobile phase. nih.gov The optimized mobile phase consisted of acetonitrile, methanol, dichloromethane, and a 0.50% L-tartaric acid solution in a specific ratio (6.75:1.0:1.0:0.25, v/v/v/v). nih.gov This method achieved significant resolution between the enantiomers of both bupropion and hydroxybupropion. nih.gov The interaction between L-tartaric acid and the analytes, which dictates their retention behavior, has been investigated thermodynamically using van't Hoff plots. nih.gov
| Analyte | Resolution Factor (Rs) | Limit of Detection (ng/spot) | Limit of Quantitation (ng/spot) | Reference |
| (R)-Bupropion | 6.30 | 9.23 | 30.78 | nih.gov |
| (S)-Bupropion | 6.30 | 10.32 | 34.40 | nih.gov |
| (R,R)-Hydroxybupropion | 9.26 | 12.19 | 40.65 | nih.gov |
| (S,S)-Hydroxybupropion | 9.26 | 14.26 | 47.53 | nih.gov |
This validated HPTLC method has been successfully applied to resolve and quantify the enantiomeric content in marketed tablets and spiked plasma samples. nih.gov
Gas Chromatography (GC) Applications in Chiral Bupropion Analysis
Gas chromatography (GC) is another technique that can be adapted for chiral analysis, often through the use of specialized chiral capillary columns. gcms.cz These columns typically incorporate derivatized cyclodextrins into the stationary phase to achieve enantiomeric separation. gcms.cz While a literature survey indicates that various analytical methods have been reported for bupropion, including GC, specific details on the chiral GC separation of (S)-Bupropion L-Tartaric Acid Salt are less common. researchgate.net However, the principles of chiral GC, which rely on creating a chiral environment within the column to differentiate between enantiomers, are applicable. gcms.cz The Rt-βDEXsm and Rt-βDEXse chiral capillary columns, for example, have shown extensive enantiomeric separation capabilities for a range of compounds. gcms.cz
Electrophoretic Techniques for Chiral Analysis
Electrophoretic techniques provide an alternative and often highly efficient means for chiral separations, including for bupropion and its enantiomers.
Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Sulfated-β-Cyclodextrin)
Capillary Electrophoresis (CE) has emerged as a powerful tool for the enantioseparation of pharmaceuticals. The use of chiral selectors, which are added to the background electrolyte, is key to this process. For the separation of bupropion enantiomers, cyclodextrins (CDs), particularly sulfated-β-cyclodextrin (S-β-CD), have proven to be highly effective chiral selectors. nih.govresearchgate.net
A study focused on the enantiomeric separation of bupropion employed sulfated-β-CD and found it provided the highest enantiomeric resolution compared to other neutral and anionic CDs. nih.gov The separation was optimized by studying the influence of experimental parameters such as the pH and concentration of the buffer, the concentration of the chiral selector, temperature, and the applied voltage. nih.govresearchgate.net Optimal conditions, using 10 mM sulfated-β-CD in a 50 mM borate (B1201080) buffer at pH 9.0, with an applied voltage of 30 kV and a temperature of 30°C, enabled the separation of bupropion enantiomers with high resolution (Rs > 7) in a short analysis time of approximately 3.5 minutes. nih.gov
Another study developed a CE method for the simultaneous enantioselective separation of bupropion and its metabolite, hydroxybupropion. researchgate.net The optimized conditions in this case were a 75 mmol L⁻¹ phosphate (B84403) background electrolyte at pH 7.0 with 4.0 mg mL⁻¹ of sulfated-β-cyclodextrin, which provided excellent resolution values. researchgate.net
| Parameter | Optimized Condition | Result | Reference |
| Chiral Selector | 10 mM Sulfated-β-CD | High resolution (Rs > 7) | nih.gov |
| Buffer | 50 mM Borate Buffer (pH 9.0) | Short analysis time (~3.5 min) | nih.gov |
| Voltage | 30 kV | - | nih.gov |
| Temperature | 30 °C | - | nih.gov |
| Chiral Selector | 4.0 mg mL⁻¹ Sulfated-β-CD | Rs1 = 2.06, Rs2 = 5.62, Rs3 = 6.68 | researchgate.net |
| Buffer | 75 mmol L⁻¹ Phosphate BGE (pH 7.0) | Simultaneous separation of bupropion and hydroxybupropion | researchgate.net |
Electrokinetic Chromatography Principles in Bupropion Enantiomer Analysis
Electrokinetic chromatography (EKC) is a mode of capillary electrophoresis that is particularly well-suited for the separation of neutral and charged molecules, including enantiomers. researchgate.net The separation mechanism in EKC relies on the differential partitioning of analytes between a pseudo-stationary phase and the mobile phase. In the context of chiral separations, cyclodextrins are often used as the pseudo-stationary phase. researchgate.net
The first CE method for the quantification of bupropion enantiomers was developed using the EKC mode with cyclodextrins as chiral selectors. nih.gov This method demonstrated the effectiveness of sulfated-β-CD in achieving high enantiomeric resolution. nih.gov The principles of EKC involve the application of an electric field across a capillary filled with a buffer containing the chiral selector. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation. researchgate.net The versatility of EKC allows for the optimization of various parameters, such as the type and concentration of the chiral selector, buffer pH, and applied voltage, to achieve the desired separation. researchgate.net
Method Development and Optimization Strategies for Chiral Separation
The successful separation of enantiomers, such as those of bupropion, relies on the development of highly selective and efficient analytical methods. Optimization of these methods is critical to achieve the desired resolution and sensitivity. Modern strategies move beyond traditional trial-and-error approaches, employing systematic methodologies like Design of Experiment (DoE) to efficiently explore and optimize the experimental parameters that influence chiral separation. Furthermore, a deep understanding of the underlying separation mechanisms is pursued through thermodynamic studies, which provide insight into the forces driving chiral recognition.
Design of Experiment (DoE) is a powerful statistical tool that enables a systematic and efficient approach to method optimization. nih.gov By simultaneously varying multiple factors, DoE allows for the identification of significant variables and their interactions, leading to a robust and optimized analytical method. nih.govnih.gov This approach is increasingly adopted over conventional one-factor-at-a-time methods for its efficiency and ability to reveal complex relationships between variables. nih.gov
In the context of chiral separation of bupropion and its active metabolite, hydroxybupropion, a Box-Behnken design (a type of response surface methodology) has been successfully applied to optimize a high-performance thin-layer chromatography (HPTLC) method. nih.gov This statistical model facilitated the optimization of operating variables based on a set of 17 experimental runs. nih.gov The key factors investigated included the composition of the mobile phase, which is crucial for achieving enantiomeric resolution. nih.gov
The optimized HPTLC method involved the use of L-(+)-tartaric acid as a chiral selector, which was both impregnated in the stationary phase and included in the mobile phase. nih.gov The final optimized mobile phase consisted of a mixture of acetonitrile, methanol, dichloromethane, and 0.50% L-tartaric acid in a specific ratio (6.75:1.0:1.0:0.25, v/v/v/v). nih.gov Under these optimized conditions, excellent resolution was achieved between the enantiomers of bupropion (Resolution factor = 6.30) and hydroxybupropion (Resolution factor = 9.26). nih.gov
The application of DoE principles, often as part of an Analytical Quality by Design (AQbD) framework, ensures the development of a reliable and robust method by defining a "design space" where the method consistently meets its objectives. nih.gov
Table 1: DoE-Optimized HPTLC Method for Bupropion Enantioseparation nih.gov
| Parameter | Optimized Condition |
|---|---|
| Chiral Selector | L-(+)-Tartaric Acid |
| Mobile Phase | Acetonitrile : Methanol : Dichloromethane : 0.50% L-Tartaric Acid |
| Mobile Phase Ratio | 6.75 : 1.0 : 1.0 : 0.25 (v/v/v/v) |
| Resolution Factor (BUP) | 6.30 |
| Resolution Factor (HBUP) | 9.26 |
BUP: Bupropion; HBUP: Hydroxybupropion
To understand the forces governing the separation of enantiomers, thermodynamic analysis is often employed. Van't Hoff plots, which graph the natural logarithm of the retention factor (ln k) against the reciprocal of the absolute temperature (1/T), are a common tool for this purpose. nih.govresearchgate.netunife.it From the slope and intercept of this plot, the standard enthalpy (ΔH°) and entropy (ΔS°) changes associated with the transfer of the analyte from the mobile phase to the stationary phase can be calculated. sci-hub.st
In chiral chromatography, comparing the thermodynamic parameters for the two enantiomers provides insight into the mechanism of chiral recognition. sci-hub.st A study investigating the chiral separation of bupropion and hydroxybupropion using L-tartaric acid as a chiral selector employed Van't Hoff plots to thermodynamically characterize the interaction and retention behavior. nih.gov The analysis of ΔH° and ΔS° helps to elucidate whether the separation is enthalpy-driven (stronger specific interactions like hydrogen bonds or dipole-dipole interactions for one enantiomer) or entropy-driven (related to changes in the degrees of freedom of the system upon complexation).
The chiral recognition of bupropion has also been studied on various chiral stationary phases (CSPs), such as derivatized cyclofructan-based columns. researchgate.netnih.gov In these systems, chiral recognition is attributed to a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects. researchgate.netnih.gov Investigating the effect of column temperature on retention and selectivity is a key part of these studies. nih.gov
Table 2: Thermodynamic Concepts in Chiral Separation
| Thermodynamic Parameter | Significance in Chiral Recognition |
|---|---|
| Enthalpy Change (ΔH°) | Reflects the change in binding energy during the transfer of the enantiomer to the chiral stationary phase. A more negative value suggests stronger intermolecular interactions (e.g., hydrogen bonding, dipole-dipole). |
| Entropy Change (ΔS°) | Represents the change in the randomness or disorder of the system. It is related to conformational changes in both the analyte and the chiral selector upon interaction. |
| Van't Hoff Plot | A graphical method (ln k vs. 1/T) used to determine ΔH° and ΔS°, providing insights into whether the chiral separation is enthalpy or entropy controlled. nih.govsci-hub.st |
Spectroscopic and Advanced Analytical Characterization of S Bupropion L Tartaric Acid Salt
Spectroscopic Analysis of the Compound
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in (S)-Bupropion L-Tartaric Acid Salt.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups within a molecule. For (S)-Bupropion L-Tartaric Acid Salt, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to both the (S)-bupropion and the L-tartaric acid moieties.
Key expected vibrational frequencies include those for the ketone carbonyl group (C=O), the secondary amine (N-H), C-H bonds in the aromatic and aliphatic regions, and the carboxylic acid and hydroxyl groups of the tartaric acid salt. For instance, a strong absorption band around 1687 cm⁻¹ is characteristic of the ketone carbonyl stretching vibration in bupropion (B1668061). rsc.org The presence of bands associated with the tartrate counter-ion, such as those for O-H and C=O stretching of the carboxylic acid groups, would also be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For (S)-Bupropion L-Tartaric Acid Salt, ¹H-NMR is particularly informative.
The ¹H-NMR spectrum of (S)-Bupropion L-Tartaric Acid Salt would display distinct signals for the protons of both the bupropion and tartaric acid components. For the bupropion moiety, signals corresponding to the aromatic protons on the 3-chlorophenyl ring, the methine proton adjacent to the carbonyl group, the methyl group protons, and the protons of the tert-butyl group would be observed. The L-tartaric acid would contribute signals from its two methine protons. The integration of these signals provides a quantitative ratio of the two components in the salt.
While a specific ¹H-NMR spectrum for the salt is not publicly available, data for related compounds can provide insight. For example, the ¹H-NMR spectrum of tartaric acid in H₂O shows a characteristic signal for its methine protons. hmdb.ca Similarly, the spectrum of 3'-chloropropiophenone, a precursor to bupropion, shows distinct aromatic and aliphatic proton signals. rsc.org
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Stereoisomers
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), especially with tandem mass spectrometry (MS/MS), it becomes an indispensable tool for separating and identifying stereoisomers. researchgate.netnih.gov
For (S)-Bupropion L-Tartaric Acid Salt, the mass spectrum would show a protonated molecular ion [M+H]⁺ for bupropion at a mass-to-charge ratio (m/z) of approximately 240. nih.gov The tartaric acid would not typically be observed directly with the bupropion in a positive ion mode ESI-MS analysis.
LC-MS/MS methods are crucial for the stereoselective analysis of bupropion and its metabolites. nih.govresearchgate.net These methods utilize chiral stationary phases in the liquid chromatography step to separate the (R)- and (S)-enantiomers of bupropion before they enter the mass spectrometer for detection and quantification. nih.govnih.gov This allows for the precise determination of the enantiomeric purity of (S)-Bupropion. The use of multiple reaction monitoring (MRM) in MS/MS provides high sensitivity and specificity for quantitative analysis. nih.gov
Chromatographic Purity and Enantiomeric Excess Determination of (S)-Bupropion L-Tartaric Acid Salt
Chromatographic techniques are essential for assessing the purity of (S)-Bupropion L-Tartaric Acid Salt, both in terms of related substance impurities and the presence of the unwanted (R)-enantiomer.
High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. nih.gov To determine enantiomeric excess, a chiral stationary phase is employed. Chiral columns, such as those based on α1-acid glycoprotein (B1211001), are effective in separating the (R)- and (S)-enantiomers of bupropion. researchgate.netnih.govnih.gov The mobile phase composition, particularly its pH, can significantly influence the separation of the enantiomers. nih.govresearchgate.net
The purity is determined by comparing the peak area of the (S)-bupropion to the total area of all peaks in the chromatogram. The enantiomeric excess (e.e.) is a measure of the purity of the chiral substance and is calculated from the relative amounts of the two enantiomers. For pharmaceutical applications, a high enantiomeric excess is required. The accuracy of these methods is typically validated to be high, often greater than 98%, with low coefficients of variation. researchgate.netnih.gov
| Analytical Parameter | Method | Typical Findings |
| Chromatographic Purity | HPLC with UV or MS detection | High purity, with specified limits for known and unknown impurities. mdpi.com |
| Enantiomeric Excess | Chiral HPLC | High enantiomeric excess, demonstrating successful chiral resolution. |
| Separation of Enantiomers | Chiral HPLC with α1-acid glycoprotein column | Baseline separation of (R)- and (S)-bupropion. nih.govresearchgate.net |
Other Advanced Analytical Techniques for Structural and Stereochemical Confirmation
Beyond the core techniques, other advanced analytical methods can provide further confirmation of the structure and stereochemistry of (S)-Bupropion L-Tartaric Acid Salt.
One such method is the use of chiral derivatizing reagents followed by standard HPLC or TLC analysis. nih.gov This indirect approach involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase.
X-ray crystallography, although not a routine analytical technique, can provide unambiguous proof of the absolute stereochemistry of the (S)-bupropion and the L-tartaric acid within the crystal lattice of the salt. This technique would definitively confirm the spatial arrangement of the atoms in the molecule.
Mechanistic Investigations into the Stereoselective Fate of Bupropion and Its Metabolites in Biological Systems Non Clinical Context
In Vitro Studies of Stereoselective Metabolism Pathways (e.g., Cytochrome P450 2B6 (CYP2B6) mediated hydroxylation)
The metabolic journey of bupropion (B1668061) within biological systems is markedly influenced by its stereochemistry, with the cytochrome P450 2B6 (CYP2B6) enzyme at the forefront of its stereoselective hydroxylation. nih.govnih.gov In vitro investigations using human liver microsomes and recombinant CYP2B6 have been instrumental in elucidating these pathways. nih.govnih.gov These studies have revealed that the conversion of bupropion to its primary active metabolite, hydroxybupropion (B195616), is a stereoselective process. nih.gov
Specifically, at therapeutic concentrations, the hydroxylation of (S)-bupropion occurs at a rate approximately three times higher than that of (R)-bupropion when mediated by recombinant CYP2B6, and about 1.5 times greater in human liver microsomes. nih.gov This indicates a preferential metabolism of the (S)-enantiomer. The in vitro intrinsic clearances also show a distinction between the two enantiomers. nih.gov It has been demonstrated that both (S)- and (R)-bupropion are hydroxylated by CYP2B6. nih.gov When racemic bupropion is used, (S)-bupropion is metabolized at a significantly higher rate than its (R)-counterpart, both at therapeutic concentrations and based on in vitro intrinsic clearance. nih.gov In human liver microsomes with racemic bupropion, the concentration of (S,S)-hydroxybupropion is generally 1.5-fold that of (R,R)-hydroxybupropion. nih.gov This observed stereoselectivity in the formation of hydroxybupropion is not attributed to any subsequent stereoselective metabolism of the hydroxybupropion enantiomers themselves. nih.gov
Bupropion hydroxylation is almost exclusively catalyzed by CYP2B6 and is often used as a marker for this enzyme's activity. nih.gov The stereoselective nature of this hydroxylation could have significant implications for the therapeutic effectiveness of bupropion. nih.govnih.gov
Table 1: In Vitro Kinetic Parameters of Bupropion Hydroxylation
| Parameter | (S)-Bupropion | (R)-Bupropion | Source(s) |
| Metabolism Rate (Recombinant CYP2B6) | ~3-fold higher | Lower | nih.gov |
| Metabolism Rate (Human Liver Microsomes) | ~1.5-fold higher | Lower | nih.gov |
| Resulting Metabolite Concentration (Racemic BUP in HLMs) | 1.5-fold higher (S,S)-hydroxybupropion | Lower (R,R)-hydroxybupropion | nih.gov |
Chemical Stability and Chiral Inversion Studies in Biological Matrices (e.g., Plasma, Brain Homogenate in animal models)
The stability of bupropion's enantiomers and their potential to convert into one another (chiral inversion) within the body are critical aspects of its pharmacology. Research has explored these phenomena in biological environments like rat plasma and brain homogenate. nih.govnih.gov
The half-life for the chiral inversion of R-bupropion to S-bupropion was determined to be two hours, while the conversion of S-bupropion to R-bupropion had a half-life of three hours. nih.gov This suggests that within five hours, a significant portion of each enantiomer would have converted to its counterpart. nih.gov The process of chiral inversion and degradation appear to happen concurrently. nih.gov Despite these ongoing processes, it was concluded that the binding of the enantiomers to proteins in plasma and the brain is a faster process, meaning that measurements of unbound drug concentrations are largely accurate. nih.govnih.gov
Characterization of Stereoselective Interactions with Molecular Targets (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin (B10506) Transporters) in Pre-clinical Models
Bupropion's antidepressant and smoking cessation effects are primarily attributed to its ability to block the reuptake of dopamine and norepinephrine by inhibiting their respective transporters, DAT and NET. abcam.comnih.gov Preclinical studies have shown that this interaction is stereoselective, meaning the two enantiomers of bupropion have different affinities for these transporters.
In vitro studies using cells that express human transporters have shown that bupropion and its metabolites inhibit both dopamine and norepinephrine reuptake. nih.gov The functional potency was slightly greater at the dopamine transporter than at the norepinephrine transporter. nih.gov In contrast, there was negligible inhibition of the serotonin transporter. nih.gov While some sources suggest bupropion is a non-selective inhibitor of DAT and NET with Ki values of 2.8 µM and 1.4 µM respectively abcam.com, other research indicates a more complex interaction. Positron emission tomography (PET) studies in humans have shown that at therapeutic doses, bupropion occupies a relatively low percentage of DAT sites, around 14-26%. wikipedia.orgnih.gov This has led to questions about whether DAT inhibition is the primary mechanism of its therapeutic action. wikipedia.orgnih.gov
Table 2: Inhibitory Constants (Ki) of Bupropion for Monoamine Transporters
| Transporter | Ki (µM) | Source(s) |
| Norepinephrine Transporter (NET) | 1.4 | abcam.com |
| Dopamine Transporter (DAT) | 2.8 | abcam.com |
| Serotonin Transporter (SERT) | 45 | abcam.com |
Development of Stereoselective Analytical Methods for Biological Matrices (Research Tool Focus)
To understand the distinct roles of bupropion's enantiomers and their metabolites, it is crucial to have analytical methods that can separate and quantify these individual stereoisomers in biological samples. The development of such methods has been a significant area of research.
A common technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.goviu.edu These methods often employ chiral columns, such as those with α1-acid glycoprotein (B1211001) or cellulose-based stationary phases, to achieve the separation of the enantiomers. nih.govnih.govresearchgate.net For instance, a Lux Cellulose-3 chiral column has been successfully used to separate enantiomers of bupropion and its metabolites. nih.gov The mobile phase composition, including pH, is a critical factor that can significantly influence the chromatographic separation. nih.govresearchgate.net
These stereoselective assays have been developed and validated for quantifying bupropion and its main metabolites—hydroxybupropion, erythrohydrobupropion, and threohydrobupropion—in human plasma and urine. nih.govnih.govresearchgate.net The methods have demonstrated good precision and accuracy, with limits of quantification in the low nanogram per milliliter range, making them suitable for clinical pharmacokinetic studies. nih.goviu.edu The development of these sophisticated analytical tools is essential for advancing research into the stereoselective metabolism and disposition of bupropion. nih.goviu.edu
Conclusion and Future Research Directions
Summary of Current Academic Understanding of (S)-Bupropion L-Tartaric Acid Salt
(S)-Bupropion L-Tartaric Acid Salt is a specific diastereomeric salt formed from the reaction of (S)-Bupropion, the (S)-enantiomer of the racemic drug bupropion (B1668061), with L-tartaric acid, a chiral resolving agent. The primary focus of existing research has been on the synthesis and resolution of bupropion's enantiomers, with tartaric acid being a key reagent in this classical resolution method. nih.gov This technique leverages the different physicochemical properties of the diastereomeric salts formed between the racemic base (bupropion) and a single enantiomer of a chiral acid (L-tartaric acid) to facilitate their separation. nih.gov
The resulting salt, (S)-Bupropion L-Tartaric Acid Salt, is a distinct chemical entity with a specific molecular formula of C17H24ClNO7 and a molecular weight of 389.83 g/mol . synthinkchemicals.comelitesynthlaboratories.com Its formation is a critical step in isolating the enantiomerically pure (S)-Bupropion. While bupropion itself is known to be a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, the specific crystallographic structure, polymorphism, and detailed physicochemical properties (such as solubility and stability) of the L-Tartaric Acid salt form are not extensively detailed in publicly available literature, indicating a gap in current academic understanding. researchgate.netnih.gov The inherent instability of the bupropion freebase, particularly its susceptibility to hydrolysis at a pH above 5, underscores the importance of salt forms for stability. researchgate.net However, studies specifically characterizing the solid-state properties of the L-tartrate salt are limited.
Emerging Research Avenues in Chiral Drug Salts
The field of chiral pharmaceuticals is rapidly evolving, with significant research interest moving beyond simple diastereomeric salts to more complex systems that can optimize drug properties. These emerging avenues offer potential future research directions for (S)-Bupropion L-Tartaric Acid Salt.
Polymorphism and Cocrystals: A critical area of modern pharmaceutical science is the study of polymorphism—the ability of a substance to exist in multiple crystal forms. mdpi.comnih.gov Each polymorph can have different stability, solubility, and bioavailability. nih.gov Future research could involve a systematic screening for different polymorphic forms of (S)-Bupropion L-Tartaric Acid Salt, which could arise from varying crystallization conditions. mdpi.com Furthermore, the formation of multicomponent crystals, such as cocrystals or ternary salts, is a growing strategy to fine-tune the physical properties of an active pharmaceutical ingredient (API) without altering its chemical identity. mdpi.com Investigating cocrystals of (S)-Bupropion with other pharmaceutically acceptable coformers could yield novel solid forms with enhanced properties.
Advanced Crystallization Techniques: Traditional crystallization methods are being supplemented by innovative techniques. For instance, the Chiral-Induced Spin Selectivity (CISS) effect is a novel, additive-free crystallization method that uses electron spin interactions to separate enantiomers. chiralpedia.com Applying such green chemistry principles to the resolution of bupropion could offer more efficient and environmentally friendly alternatives to classical methods.
Stability of Chiral Molecules: Recent advancements have led to the creation of new classes of chiral molecules with exceptionally high stability against racemization (the conversion of a pure enantiomer into a racemic mixture). drugtargetreview.com Research into the kinetics of bupropion's racemization in physiological conditions and whether specific salt forms, like the L-tartrate, can enhance its chiral stability would be highly valuable. mdpi.com
Methodological Advancements in Chiral Chemistry Relevant to (S)-Bupropion L-Tartaric Acid Salt
Significant progress in analytical and synthetic chemistry provides powerful tools for deeper investigation into chiral compounds like (S)-Bupropion L-Tartaric Acid Salt.
Chiral Separation and Analysis: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful and established techniques for separating and analyzing enantiomers. nih.govamericanpharmaceuticalreview.com Modern advancements include the development of novel chiral stationary phases (CSPs) for HPLC and the use of microfluidics systems, which offer higher resolution, faster analysis times, and reduced sample consumption. nih.govamericanpharmaceuticalreview.comacs.org The integration of these separation techniques with mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for analyzing chiral drugs in complex biological matrices. americanpharmaceuticalreview.com
Spectroscopic and Structural Analysis: Techniques like Vibrational Circular Dichroism (VCD) are invaluable for determining the absolute configuration of chiral molecules, especially when reference standards are unavailable. nih.gov Furthermore, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of crystalline solids, which would be essential for characterizing potential new polymorphs of (S)-Bupropion L-Tartaric Acid Salt. mdpi.com
Asymmetric Synthesis: While classical resolution is effective, the field is increasingly moving towards asymmetric synthesis, where one enantiomer is produced preferentially. Developing new stereoselective synthetic routes to (S)-Bupropion would bypass the need for chiral resolution, potentially leading to more efficient and economical production. youtube.com
| Methodology | Description | Relevance to (S)-Bupropion L-Tartaric Acid Salt |
|---|---|---|
| Advanced Chiral Chromatography (HPLC, SFC) | Use of novel chiral stationary phases (CSPs) and supercritical fluid chromatography (SFC) for faster and more efficient enantiomeric separation. nih.govnih.gov | High-precision quantification of enantiomeric purity of (S)-Bupropion; quality control standard development. |
| Capillary Electrophoresis (CE) | High-efficiency separation technique requiring minimal sample volume, aligned with green chemistry principles. americanpharmaceuticalreview.com | Analysis in biological matrices; studying enantioselective metabolism. |
| Vibrational Circular Dichroism (VCD) | A spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution. nih.gov | Unambiguous confirmation of the (S)-configuration without reliance on crystallographic methods. |
| Asymmetric Synthesis | Chemical synthesis that preferentially creates one enantiomer over the other, avoiding racemic mixtures. | More efficient and potentially greener production of (S)-Bupropion, bypassing the resolution step. |
| Polymorph Screening | Systematic search for different crystalline forms of a compound under various conditions. mdpi.comnih.gov | Discovery of more stable or soluble forms of (S)-Bupropion L-Tartaric Acid Salt. |
Potential Research Applications of (S)-Bupropion L-Tartaric Acid Salt as a Chemical Probe or Standard
An enantiomerically pure and well-characterized compound is an invaluable tool in research. (S)-Bupropion L-Tartaric Acid Salt serves two primary roles in this context: an analytical standard and a chemical probe.
Analytical Reference Standard: The availability of a pure, stable salt of a single enantiomer is crucial for the development and validation of analytical methods. nih.gov (S)-Bupropion L-Tartaric Acid Salt can be used as a certified reference material to:
Quantify the amount of (S)-Bupropion in research samples or pharmaceutical formulations.
Determine the enantiomeric excess (e.e.) in samples of bupropion, ensuring the quality and consistency of enantiomerically pure or enriched products.
Serve as a control in chiral separation techniques like HPLC to confirm peak identification and resolution. nih.gov
Q & A
Q. How is (S)-Bupropion L-Tartaric Acid Salt synthesized, and what role does L-tartaric acid play in enantiomeric separation?
- Methodological Answer : The synthesis involves salt formation between the free base of (S)-bupropion and L-tartaric acid. L-tartaric acid acts as a chiral resolving agent to separate enantiomers via selective crystallization. This process exploits the differential solubility of diastereomeric salts in a solvent system. For example, in analogous separations (e.g., 1,2-diaminocyclohexane), L-tartaric acid forms a less soluble salt with the target enantiomer, enabling isolation through filtration . Key steps include:
Dissolving racemic bupropion in a polar solvent.
Adding stoichiometric L-tartaric acid to induce diastereomeric salt formation.
Recrystallizing the (S)-bupropion L-tartrate salt.
Confirm purity via chiral HPLC or polarimetry.
Q. What experimental protocols are recommended for determining the solubility of (S)-Bupropion L-Tartaric Acid Salt in aqueous and organic solvents?
- Methodological Answer : Use a gravimetric or UV-Vis spectrophotometry approach:
Prepare saturated solutions by adding excess salt to solvents (e.g., water, ethanol, DMSO) and agitate for 24 hours at controlled temperatures (e.g., 25°C, 37°C).
Filter undissolved material and quantify dissolved solute via evaporation (gravimetric) or absorbance calibration (UV-Vis).
Classify solubility per standard criteria (e.g., USP definitions) . For example, sodium tartrate TS preparation in USP guidelines provides a template for solubility testing .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the enantiomeric purity of (S)-Bupropion L-Tartaric Acid Salt during synthesis?
- Methodological Answer : RSM identifies critical factors (e.g., temperature, solvent ratio, acid concentration) affecting yield and enantiomeric excess (ee). For example, in the synthesis of 20(R)-ginsenoside Rg3 using d,l-tartaric acid, a three-factor central composite design optimized reaction conditions (e.g., 107.9°C, 2.79 h) to achieve >96% yield . Apply RSM to (S)-bupropion by:
Designing experiments with variables like L-tartaric acid molar ratio and cooling rate.
Modeling responses (ee, yield) using quadratic regression.
Validating predictions via confirmatory experiments.
Use ANOVA to assess model significance.
Q. What advanced analytical techniques characterize the solid-state stability of (S)-Bupropion L-Tartaric Acid Salt under accelerated storage conditions?
- Methodological Answer : Combine terahertz time-domain spectroscopy (THz-TDS) and differential scanning calorimetry (DSC):
- THz-TDS : Identifies polymorphic transitions by analyzing absorption spectra (e.g., 342 L-tartaric acid samples tested at 10–80% concentrations). Characteristic peaks correlate with crystalline lattice vibrations .
- DSC : Measures thermal events (e.g., melting, decomposition) under controlled humidity/temperature. For cocrystal stability studies (e.g., phosphodiesterase-IV inhibitor with L-tartaric acid), DSC revealed phase transitions critical for formulation .
Store samples at 40°C/75% RH for 3–6 months and monitor changes.
Q. How do confirmatory tests for cations and anions ensure the stoichiometric integrity of (S)-Bupropion L-Tartaric Acid Salt?
- Methodological Answer : Use ion-selective methods:
- Cation (Bupropion) : Employ potentiometric titration with a sodium tetraphenylboron TS to quantify the free base .
- Anion (Tartrate) : Apply Fourier-transform infrared (FTIR) spectroscopy to detect carboxylate stretches (~1600 cm⁻¹) or HPLC with a charged aerosol detector (CAD).
Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Contradictions and Recommendations
- Salt Form Differences : While bupropion hydrobromide and hydrochloride show no clinically significant differences in seizure risk, enantiomeric salt forms (e.g., L-tartrate vs. sulfate) may alter pharmacokinetics. Prioritize in vitro dissolution and in vivo bioavailability studies to resolve contradictions .
- Analytical Redundancy : Combine orthogonal techniques (e.g., THz-TDS + XRD) to mitigate spectral overlaps in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
